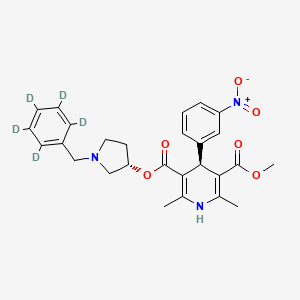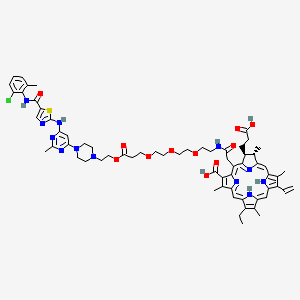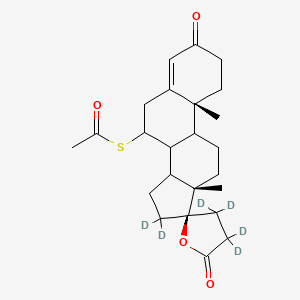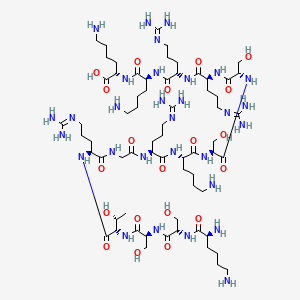
6-TAMRA Maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tetramethylrhodamine Maleimide, commonly known as 6-TAMRA Maleimide, is a fluorescent dye used extensively in biochemical and molecular biology research. This compound is a thiol-reactive dye that selectively labels thiol groups in peptides, proteins, and other biological molecules. It is known for its bright yellow fluorescence with excitation and emission maxima at 553 nm and 575 nm, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-TAMRA Maleimide involves the reaction of tetramethylrhodamine with maleimide. The process typically includes the following steps:
Preparation of Tetramethylrhodamine: Tetramethylrhodamine is synthesized through the condensation of phthalic anhydride with dimethylaminophenol.
Maleimide Functionalization: The tetramethylrhodamine is then reacted with maleimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the final product .
化学反応の分析
6-TAMRA Maleimide primarily undergoes thiol-Michael addition reactions. This reaction involves the addition of a thiol group to the maleimide moiety, forming a stable thioether bond. The reaction is highly selective for thiols and occurs under mild conditions, typically at a pH range of 6.5 to 7.5 .
Common Reagents and Conditions
Reagents: Thiol-containing compounds such as cysteine residues in proteins.
Conditions: The reaction is usually carried out in aqueous buffers like phosphate-buffered saline (PBS) or Tris buffer at room temperature.
Major Products Formed
The primary product of the reaction is a thioether-linked conjugate, which is stable and fluorescent. This product is used for various labeling and detection applications in biological research .
科学的研究の応用
6-TAMRA Maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and interactions.
Biology: Employed in labeling proteins, peptides, and nucleotides for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and as a marker in flow cytometry.
Industry: Applied in the development of biosensors and other analytical devices .
作用機序
The mechanism of action of 6-TAMRA Maleimide involves its selective reaction with thiol groups (-SH) in biological molecules. The maleimide moiety reacts with the thiol group through a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific and does not interfere with other functional groups in the molecule .
類似化合物との比較
6-TAMRA Maleimide is often compared with other fluorescent dyes such as:
Tetramethylrhodamine-5-Maleimide: Similar in structure but differs in the position of the maleimide group.
Fluorescein Maleimide: Another thiol-reactive dye with different spectral properties.
Cy3 Maleimide: A cyanine dye with similar applications but different excitation and emission wavelengths
Uniqueness
The uniqueness of this compound lies in its bright fluorescence, high specificity for thiol groups, and stability of the formed conjugates. These properties make it a preferred choice for various labeling and detection applications in scientific research .
Conclusion
This compound is a versatile and widely used fluorescent dye in scientific research. Its ability to selectively label thiol groups and its bright fluorescence make it an invaluable tool in chemistry, biology, medicine, and industry. The compound’s unique properties and wide range of applications highlight its importance in advancing scientific knowledge and technology.
特性
分子式 |
C31H28N4O6 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC名 |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)41-26-17-20(34(3)4)7-10-23(26)29(22)24-15-18(5-8-21(24)31(39)40)30(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H-,32,38,39,40) |
InChIキー |
CCKYJNRNKVEKIX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)

![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)




![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)
![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)



